molecular formula C28H29NO4 B1393791 (S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate CAS No. 154524-72-8

(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate

Cat. No. B1393791
CAS RN: 154524-72-8
M. Wt: 443.5 g/mol
InChI Key: QCTFVRXYCSNFDR-FQEVSTJZSA-N
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Description

“(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate” is a compound with the CAS Number: 154524-72-8 and a molecular weight of 443.54 . It is a solid substance that should be stored under inert gas at -18°C .


Chemical Reactions Analysis

The Boc group in the compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be removed under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 47 - 48°C . It should be stored under inert gas at -18°C .

Scientific Research Applications

Fluorescent Sensing

(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate and related fluorene compounds have been utilized in the synthesis of fluorescent sensors. These sensors are capable of detecting nitro compounds, metal cations, and amino acids with high sensitivity and specificity. For example, synthesized fluorene compounds have been used for the selective sensing of picric acid, Fe3+, and L-arginine (Han et al., 2020).

Photoelectric Performance

Fluorene derivatives, including those related to the compound , have been synthesized and studied for their photoelectric performances. These materials, such as star-burst carbazol derivatives synthesized from fluorene, display properties like blue fluorescence and have potential applications as hole transport materials (Xi-cun, 2010).

Organic Light-Emitting Diodes (OLEDs)

Various fluorene-based compounds have been designed and synthesized for use in OLEDs. These materials demonstrate promising electroluminescent properties and can serve as host materials for green phosphorescent OLEDs, offering high efficiency and stability (Dong et al., 2017).

Synthesis of Conjugated Polymers

Compounds similar to (S)-(9H-Fluoren-9-yl)methyl carbamate have been used in the synthesis of conjugated polymers for photonics applications. These polymers, synthesized through reactions like the Suzuki coupling, have applications in materials science, particularly in the development of photonic materials (Výprachtický et al., 2010).

Enhanced Stability and Efficiency in Light Emission

Fluorene derivatives have been explored for their potential in improving the stability and efficiency of light emission in materials. For example, studies have focused on the synthesis of hydrocarbons with fluorene substitutions to create materials with high triplet energy, suitable for blue phosphor in OLEDs (Liu et al., 2017).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P411, P422, P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]-3-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO4/c1-28(2,3)33-21-14-12-19(13-15-21)16-20(17-30)29-27(31)32-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,17,20,26H,16,18H2,1-3H3,(H,29,31)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTFVRXYCSNFDR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate
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(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate
Reactant of Route 3
(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate
Reactant of Route 4
(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate
Reactant of Route 5
(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate
Reactant of Route 6
(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate

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